N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazole ring, which is further substituted with a thiophene ring and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting thiourea with a suitable α-haloketone, such as 2-bromo-1-(thiophen-2-yl)ethanone, under basic conditions.
Introduction of the Trifluoroacetyl Group: The thiazole intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Coupling with Benzamide: Finally, the trifluoroacetylated thiazole is coupled with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxy derivatives of the trifluoroacetyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the study of enzyme interactions and receptor binding.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoroacetyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole and thiophene rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Lacks the trifluoroacetyl group, potentially altering its reactivity and binding properties.
N-(5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and interactions.
Uniqueness: N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is unique due to the combination of the trifluoroacetyl group, thiazole ring, and thiophene ring, which together confer distinct electronic, steric, and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2S2/c17-16(18,19)13(22)12-11(10-7-4-8-24-10)20-15(25-12)21-14(23)9-5-2-1-3-6-9/h1-8H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYBEPHGIQJOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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